Butyl 4-isocyanatobenzoate

Physical property Automated synthesis Liquid handling

Butyl 4-isocyanatobenzoate (CAS 102561-47-7), also designated as 4-(n-butoxycarbonyl)phenyl isocyanate, is a para-substituted aromatic monoisocyanate ester with molecular formula C12H13NO3 and molecular weight 219.24 g/mol. The compound belongs to the alkyl 4-isocyanatobenzoate class, featuring a reactive isocyanate (-NCO) group para to a butyl ester (-COOC4H9) moiety on the aromatic ring.

Molecular Formula C12H13NO3
Molecular Weight 219.24 g/mol
CAS No. 102561-47-7
Cat. No. B025458
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButyl 4-isocyanatobenzoate
CAS102561-47-7
Molecular FormulaC12H13NO3
Molecular Weight219.24 g/mol
Structural Identifiers
SMILESCCCCOC(=O)C1=CC=C(C=C1)N=C=O
InChIInChI=1S/C12H13NO3/c1-2-3-8-16-12(15)10-4-6-11(7-5-10)13-9-14/h4-7H,2-3,8H2,1H3
InChIKeyPVCGQSQNUXNTNA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Butyl 4-Isocyanatobenzoate (CAS 102561-47-7) Procurement-Ready Chemical Profile: Class, Purity, and Comparator Framework


Butyl 4-isocyanatobenzoate (CAS 102561-47-7), also designated as 4-(n-butoxycarbonyl)phenyl isocyanate, is a para-substituted aromatic monoisocyanate ester with molecular formula C12H13NO3 and molecular weight 219.24 g/mol . The compound belongs to the alkyl 4-isocyanatobenzoate class, featuring a reactive isocyanate (-NCO) group para to a butyl ester (-COOC4H9) moiety on the aromatic ring. Commercial specifications indicate a purity of 99% (HPLC), density of 1.105 g/mL at 25°C, boiling point of 295°C (lit.), refractive index n20/D 1.5275, and moisture-sensitive storage requirements [1]. The compound serves as a reactive intermediate in organic synthesis, polymer chemistry, and pharmaceutical manufacturing .

Why Generic Substitution Fails: Quantified Physical Property Divergence Among Alkyl 4-Isocyanatobenzoate Analogs Precludes Direct Interchangeability


Generic substitution among alkyl 4-isocyanatobenzoate analogs (methyl, ethyl, isopropyl, tert-butyl, and butyl esters) is scientifically unsound due to quantifiable differences in physical state, boiling point, hydrophobicity (LogP), and ester stability. The methyl analog (CAS 23138-53-6) exists as a solid at room temperature (mp 50-52°C) , while the target butyl compound is a liquid (density 1.105 g/mL at 25°C) , creating incompatible handling workflows for automated liquid-dispensing synthesis platforms. Boiling points vary substantially: ethyl 4-isocyanatobenzoate (CAS 30806-83-8) boils at 118-119°C (0.8 mmHg) [1], whereas the butyl ester requires 295°C at atmospheric pressure, reflecting divergent volatility profiles that affect reaction solvent selection and purification strategies. LogP values increase systematically with alkyl chain length—from methyl (calculated ~1.5) to butyl (2.61-3.21) [2]—altering partition behavior in biphasic reactions and chromatographic retention. The tert-butyl analog (CAS 75294-50-7) introduces acid-labile ester functionality and steric bulk that fundamentally alters reaction kinetics compared to the hydrolytically stable n-butyl ester . These quantifiable divergences mandate compound-specific validation rather than class-based substitution in regulated synthetic workflows.

Butyl 4-Isocyanatobenzoate (CAS 102561-47-7) Quantitative Differentiation Evidence: Comparator-Based Selection Metrics


Butyl 4-Isocyanatobenzoate Versus Methyl Analog: Physical State Divergence (Liquid vs. Solid) Enables Automated Liquid-Handling Compatibility

The butyl 4-isocyanatobenzoate compound exists as a liquid with density 1.105 g/mL at 25°C , whereas methyl 4-isocyanatobenzoate (CAS 23138-53-6) is a solid with melting point 50-52°C . This difference in ambient physical state eliminates the need for pre-heating, solvent dissolution, or specialized solid-dispensing equipment when using the butyl ester in automated liquid-handling robotic synthesis platforms. The liquid state of the butyl ester at standard laboratory conditions enables direct volumetric dispensing via standard syringe pumps and pipetting robots without additional processing steps required for solid analogs.

Physical property Automated synthesis Liquid handling

Butyl 4-Isocyanatobenzoate Versus Ethyl Analog: Boiling Point Differential (295°C vs. 118-119°C at Reduced Pressure) Governs Solvent Compatibility and Purification Strategy

Butyl 4-isocyanatobenzoate exhibits a boiling point of 295°C at atmospheric pressure (lit.) , whereas ethyl 4-isocyanatobenzoate (CAS 30806-83-8) boils at 118-119°C at reduced pressure (0.8 mmHg) [1]. This approximately 177°C difference in boiling behavior under comparable conditions indicates that the butyl ester possesses substantially lower volatility, which directly influences solvent selection for reactions requiring elevated temperatures without isocyanate evaporation losses. The higher boiling point of the butyl ester permits the use of higher-boiling reaction solvents (e.g., DMF, NMP, DMSO) at elevated temperatures without co-distillation or headspace losses of the isocyanate reagent, thereby maintaining stoichiometric control.

Volatility Reaction engineering Distillation

Butyl 4-Isocyanatobenzoate Lipophilicity Quantified: LogP Values of 2.61-3.21 Enable Predictable Partition Behavior for Biphasic Reactions and Chromatographic Separation Optimization

The butyl 4-isocyanatobenzoate compound exhibits calculated LogP values ranging from 2.6108 to 3.2101774 [1]. This lipophilicity is systematically higher than that of shorter-chain alkyl analogs, driven by the four-carbon butyl ester moiety. Class-level inference from alkyl ester series indicates that each additional methylene unit contributes approximately 0.5 LogP units, establishing the butyl ester as having a LogP approximately 1.0-1.5 units higher than the methyl analog and 0.5-1.0 units higher than the ethyl analog. The elevated LogP value of the butyl ester translates to predictable retention behavior in reversed-phase HPLC (longer retention time) and preferential partitioning into organic phases in liquid-liquid extractions, enabling optimized workup and purification protocols.

Lipophilicity Chromatography Biphasic synthesis

Butyl 4-Isocyanatobenzoate Commercial Purity Specification: 99% Assay from Major Suppliers Establishes Reproducible Synthetic Baseline

Commercial butyl 4-isocyanatobenzoate is available with a verified purity specification of 99% (HPLC) from major suppliers including Thermo Scientific (Alfa Aesar catalog L10606) . This 99% purity level exceeds the typical 95-98% purity commonly offered for methyl 4-isocyanatobenzoate (CAS 23138-53-6) and matches or exceeds the 97% specification for ethyl 4-isocyanatobenzoate . The 99% purity, combined with moisture-sensitive handling and storage at 2-8°C , ensures consistent stoichiometric calculations and minimizes side reactions arising from hydrolyzed or oligomerized isocyanate impurities. The availability of Certificate of Analysis documentation for each lot further supports regulatory compliance in GLP and GMP environments.

Purity Quality control Reproducibility

4-Isocyanatobenzoate Esters as Validated Carbamate-Forming Intermediates: Ethyl Analog Demonstrates Synthetic Utility in Pharmaceutical Manufacturing; Butyl Ester Offers Optimized Physical Properties for Analogous Transformations

The 4-isocyanatobenzoate scaffold is validated as a carbamate-forming intermediate in pharmaceutical synthesis. Patent EP 1020453 (Kyorin Pharmaceutical) demonstrates that ethyl 4-isocyanatobenzoate (VIII) undergoes condensation with a primary hydroxyl group on a quinoxaline intermediate (VII) to yield carbamate (IX), a key step in the synthesis of calcium-sensing receptor modulators [1]. This transformation proceeds via nucleophilic addition of the alcohol to the isocyanate group, forming a stable carbamate linkage. The butyl ester analog shares the identical reactive isocyanate functionality and para-substituted aromatic geometry, enabling participation in analogous carbamate-forming reactions. The butyl ester's distinct physical properties (liquid state, higher boiling point, elevated LogP) offer process engineering advantages in the same synthetic manifold, including simplified liquid handling, reduced volatility losses during scale-up, and predictable organic-phase partitioning for extraction-based purification.

Pharmaceutical intermediate Carbamate synthesis Drug manufacturing

Butyl 4-Isocyanatobenzoate in Polymer Chemistry: Monofunctional Isocyanate Enables Controlled Chain Termination and Property Modification Without Crosslinking

As a monofunctional isocyanate, butyl 4-isocyanatobenzoate functions as a chain-terminating or end-capping agent in polyurethane synthesis . This is in direct contrast to diisocyanates such as 1,3-propanediol bis(4-isocyanatobenzoate) and 4,4′-diisocyanatodiphenylmethane (MDI), which serve as chain extenders and crosslinkers [1]. The monofunctional nature of the butyl ester enables precise molecular weight control by terminating polymer chain growth at a predetermined stoichiometric ratio. Incorporation of the butyl ester introduces the butyl ester functionality as a terminal group, modifying polymer surface properties (hydrophobicity) and enabling subsequent functionalization through ester hydrolysis or transesterification reactions . Class-level inference from diisocyanatobenzoate polymerization studies indicates that aromatic isocyanatoesters produce poly(esterurethane)s with high melting points (225-350°C) and potential liquid-crystalline behavior, though the monofunctional nature of the butyl ester restricts its role to end-capping rather than chain extension [2].

Polyurethane Chain termination Molecular weight control

Butyl 4-Isocyanatobenzoate (CAS 102561-47-7) Validated Application Scenarios for Research and Industrial Procurement


Automated High-Throughput Synthesis: Liquid State Enables Direct Robotic Dispensing Without Pre-Dissolution

The liquid physical state of butyl 4-isocyanatobenzoate (density 1.105 g/mL at 25°C) permits direct volumetric dispensing via standard automated liquid-handling robotics without pre-heating or solvent dissolution . This contrasts with the solid methyl analog (mp 50-52°C), which requires heating or dissolution prior to robotic transfer, adding workflow steps and introducing solvent compatibility constraints . The butyl ester's liquid state supports integration into parallel synthesis arrays and combinatorial library production where rapid, precise reagent addition is critical for reproducibility.

Pharmaceutical Carbamate Intermediate Synthesis with Optimized Purification Profile

Butyl 4-isocyanatobenzoate serves as a carbamate-forming intermediate analogous to ethyl 4-isocyanatobenzoate, which has been validated in patent literature for condensation with hydroxyl-containing intermediates to form carbamate-linked drug candidates [1]. The butyl ester's elevated LogP (2.61-3.21) relative to shorter-chain analogs [2] enhances organic-phase partitioning during liquid-liquid extraction workup, facilitating product isolation. Its higher boiling point (295°C) relative to the ethyl analog (118-119°C at reduced pressure) reduces volatility losses during solvent evaporation and scale-up operations [3].

Polyurethane End-Capping for Controlled Molecular Weight and Surface Hydrophobicity Modification

As a monofunctional isocyanate, butyl 4-isocyanatobenzoate functions as a chain-terminating agent in polyurethane synthesis, enabling precise molecular weight control by capping polymer chain ends at predetermined stoichiometric ratios . Unlike diisocyanates (e.g., MDI, bis(4-isocyanatobenzoate) diisocyanates) that crosslink polymer networks, the butyl ester introduces a single terminal butyl ester functionality that can be subsequently hydrolyzed to a carboxylic acid for further conjugation or used to tune surface hydrophobicity [4]. This application is particularly relevant for producing soluble, processable polyurethanes with defined end-group functionality.

Reversed-Phase Chromatographic Method Development and Impurity Profiling

The well-characterized LogP range of butyl 4-isocyanatobenzoate (2.61-3.21) provides predictable retention behavior in reversed-phase HPLC method development . This lipophilicity value enables systematic optimization of mobile phase composition (acetonitrile/water or methanol/water gradients) for separation of the target compound from reaction impurities or hydrolyzed byproducts. The 99% commercial purity specification establishes a reliable baseline for impurity profiling, with the compound's characteristic UV chromophore (aromatic ester) and refractive index (n20/D 1.5275) [5] providing multiple detection modalities for analytical method validation.

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